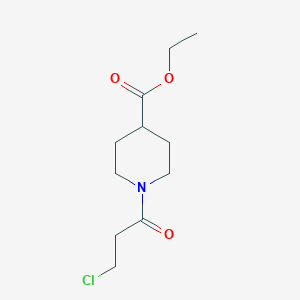

Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-2-16-11(15)9-4-7-13(8-5-9)10(14)3-6-12/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAVOJRSNJZSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391556 | |

| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349404-53-1 | |

| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable bifunctional intermediate in modern medicinal chemistry. Piperidine scaffolds are central to the design of numerous pharmaceuticals, and their functionalization is a key step in drug discovery.[1][2][3][4] This document, intended for researchers, chemists, and drug development professionals, details a robust and efficient synthesis via the N-acylation of ethyl piperidine-4-carboxylate. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss the critical rationale behind procedural choices, and outline essential safety considerations. The guide is structured to combine theoretical principles with practical, actionable insights, ensuring both scientific integrity and reproducibility.

Introduction: The Strategic Importance of Functionalized Piperidines

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][3] Its saturated, six-membered ring structure allows it to adopt a stable chair conformation, which can present substituents in well-defined three-dimensional orientations, making it an ideal scaffold for interacting with biological targets. The development of efficient and scalable methods for synthesizing substituted piperidines is therefore a cornerstone of modern pharmaceutical research.[5][6]

Profile of this compound

This compound (Molecular Formula: C₁₁H₁₈ClNO₃, Molar Weight: 247.72 g/mol ) is a strategically important synthetic intermediate.[7][8] Its structure incorporates three key functional groups:

-

An N-acyl piperidine core, common in many bioactive molecules.

-

An ethyl ester at the 4-position, which can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

-

A 3-chloropropanoyl side chain, which provides a reactive electrophilic site for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse chemical moieties.

This trifecta of functionality makes it a versatile building block for constructing more complex molecular architectures in multi-step drug synthesis campaigns.

Synthetic Strategy: Retrosynthetic Analysis

The most logical and industrially scalable approach to synthesizing the target molecule is through a direct N-acylation reaction. A retrosynthetic disconnection of the amide bond cleanly cleaves the molecule into two readily available starting materials: Ethyl piperidine-4-carboxylate and 3-chloropropanoyl chloride . This approach is favored for its high efficiency, predictability, and the commercial availability of the precursors.

Caption: Retrosynthetic analysis via amide bond disconnection.

Reagent Analysis and Preparation

Successful synthesis hinges on a thorough understanding of the starting materials.

Table 1: Physicochemical Properties of Key Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Form | Key Properties |

| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | 1126-09-6 | Liquid | Nucleophilic secondary amine; also known as Ethyl Isonipecotate.[9][10] |

| 3-chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | 625-36-5 | Liquid | Highly reactive acylating agent; corrosive and moisture-sensitive.[11][12] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Liquid | Non-nucleophilic base; acts as an HCl scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Liquid | Anhydrous, aprotic solvent; dissolves reactants and does not react with acyl chloride. |

Starting Material Causality

-

Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate): This is the nucleophilic component. Its secondary amine is sufficiently reactive to attack the acyl chloride. It is commercially available or can be synthesized via Fischer esterification of isonipecotic acid using ethanol and an acid catalyst like thionyl chloride or sulfuric acid.[13][14]

-

3-chloropropanoyl chloride: This is the electrophilic acylating agent. Its high reactivity is driven by the excellent leaving group ability of the chloride ion. Crucially, this reagent reacts violently with water and other protic solvents , hydrolyzing to the less reactive carboxylic acid.[15][16] Therefore, all glassware must be flame-dried and the reaction must be conducted under anhydrous conditions.

Synthesis Protocol: A Step-by-Step Guide to N-Acylation

This section details the complete experimental workflow for the synthesis.

The Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion and preventing the formation of the unreactive piperidinium hydrochloride salt.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Table 2: Reagent Quantities for a Representative Synthesis

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| Ethyl piperidine-4-carboxylate | 157.21 | 1.0 | 10.0 | 1.57 g |

| 3-chloropropanoyl chloride | 126.97 | 1.05 | 10.5 | 1.33 g (0.99 mL) |

| Triethylamine (TEA) | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) |

| Anhydrous Dichloromethane (DCM) | 84.93 | - | - | 50 mL |

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Ethyl piperidine-4-carboxylate (1.57 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until fully dissolved.

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Add 3-chloropropanoyl chloride (0.99 mL, 10.5 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 20 mL of water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).[17]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an oil, can be purified by flash column chromatography on silica gel if necessary, using a gradient of ethyl acetate in hexanes as the eluent.

Critical Safety Considerations

Working with 3-chloropropanoyl chloride requires strict adherence to safety protocols due to its hazardous nature.[18]

-

Handling: Always handle 3-chloropropanoyl chloride in a well-ventilated chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]

-

Reactivity: The reagent is highly corrosive and a lachrymator (causes tearing).[15][18] It reacts violently with water, alcohols, and other nucleophiles.[16] Ensure all equipment is dry and avoid contact with incompatible materials.

-

Spills and Disposal: Small spills can be neutralized with a solution of sodium bicarbonate. Dispose of the reagent and any contaminated materials in accordance with institutional and local regulations.

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[19] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[15][19] If inhaled, move to fresh air and seek medical attention.[16][18]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet and a triplet), multiplets for the piperidine ring protons, and two triplets corresponding to the -CH₂-CH₂-Cl protons of the propanoyl chain.

-

¹³C NMR: The carbon spectrum should display distinct peaks for the two carbonyl carbons (ester and amide), the aliphatic carbons of the piperidine ring and side chain, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 248.7, confirming the molecular weight.

Conclusion

The N-acylation of ethyl piperidine-4-carboxylate with 3-chloropropanoyl chloride is a highly effective and reliable method for the synthesis of this compound. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The key to success lies in maintaining anhydrous conditions to prevent hydrolysis of the reactive acyl chloride and using a suitable base to scavenge the HCl byproduct. The resulting product is a versatile intermediate, primed for further chemical modification, making this synthesis a valuable protocol for researchers engaged in the design and development of novel piperidine-based therapeutic agents.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

-

Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

-

Tetrahedron. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 7. 349404-53-1 | this compound | Tetrahedron [thsci.com]

- 8. 349404-53-1|this compound|BLD Pharm [bldpharm.com]

- 9. chemeo.com [chemeo.com]

- 10. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 11. vandemark.com [vandemark.com]

- 12. 3-Chloropropionyl chloride 98 625-36-5 [sigmaaldrich.com]

- 13. 4-Ethylpiperidine-4-carboxylic acid (1227465-48-6) for sale [vulcanchem.com]

- 14. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. lobachemie.com [lobachemie.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemicalbook.com [chemicalbook.com]

Spectroscopic Elucidation of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. Unambiguous characterization underpins all subsequent pharmacological and toxicological evaluation. This guide provides an in-depth technical analysis of the spectroscopic data for Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate, a substituted piperidine derivative with potential applications in medicinal chemistry.

The structural complexity of this molecule, incorporating an ethyl ester, a tertiary amide, and an alkyl chloride, necessitates a multi-faceted analytical approach for complete elucidation. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation grounded in established physicochemical principles.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound (Molecular Formula: C₁₁H₁₈ClNO₃, Molecular Weight: 247.72 g/mol ) possesses several key functional groups that will yield characteristic spectroscopic signatures.

-

Ethyl Ester: Comprising an ethyl group (-CH₂CH₃) and a carbonyl group (C=O), this moiety will be readily identifiable in ¹H NMR, ¹³C NMR, and IR spectra.

-

Tertiary Amide: The nitrogen atom of the piperidine ring is acylated with a 3-chloropropanoyl group. The amide carbonyl will have a distinct resonance in both ¹³C NMR and IR. The presence of this group also influences the electronic environment of the adjacent piperidine protons.

-

Alkyl Chloride: The chloropropyl side chain introduces a halogen, which will influence the chemical shifts of nearby protons and carbons and can be observed in the mass spectrum through isotopic patterns.

-

Piperidine Ring: This saturated heterocyclic system will exhibit a complex pattern of signals in the ¹H NMR spectrum due to the diastereotopic nature of its methylene protons.

Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a wealth of information about the electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[1]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.

-

Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of 2 seconds to ensure accurate integration.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. They are split by the neighboring methyl group. |

| ~3.80 | Triplet (t) | 2H | -CH₂ -Cl | The electronegative chlorine atom strongly deshields these protons. They are split by the adjacent methylene group. |

| ~3.70 & ~3.10 | Multiplets (m) | 4H | Piperidine H-2, H-6 | These protons are adjacent to the amide nitrogen and are diastereotopic, leading to complex splitting patterns. |

| ~2.75 | Triplet (t) | 2H | -CO-CH₂ - | These protons are adjacent to the amide carbonyl and are deshielded. They are split by the methylene group bearing the chlorine. |

| ~2.50 | Multiplet (m) | 1H | Piperidine H-4 | The methine proton at the 4-position is coupled to the adjacent methylene protons. |

| ~1.90 & ~1.70 | Multiplets (m) | 4H | Piperidine H-3, H-5 | These protons on the piperidine ring are diastereotopic and exhibit complex coupling. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl group of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets.[2]

-

Parameters: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | Ester C =O | The ester carbonyl carbon is highly deshielded. |

| ~170 | Amide C =O | The amide carbonyl carbon is also deshielded, typically appearing slightly upfield from an ester carbonyl.[3] |

| ~60 | -O-CH₂ -CH₃ | The carbon atom directly bonded to the ester oxygen is deshielded. |

| ~45 | Piperidine C -2, C -6 | Carbons adjacent to the nitrogen atom. |

| ~41 | -CH₂ -Cl | The carbon atom bonded to the chlorine is significantly deshielded. |

| ~40 | Piperidine C -4 | The methine carbon of the piperidine ring. |

| ~35 | -CO-CH₂ - | The carbon adjacent to the amide carbonyl. |

| ~28 | Piperidine C -3, C -5 | The remaining piperidine ring carbons. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable "soft" ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation, which can also be informative.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, which can confirm the elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Ion: The protonated molecular ion [M+H]⁺ would be observed at m/z 248. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a peak at m/z 250 with about one-third the intensity of the m/z 248 peak.

-

Key Fragmentation Pathways: Fragmentation is likely to occur at the weakest bonds and to form the most stable carbocations.[4][5]

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

-

Data Acquisition: A small amount of the neat sample is placed on the ATR crystal, and the spectrum is recorded.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2950 | Strong | C-H stretch | Aliphatic |

| ~1735 | Strong | C=O stretch | Ester |

| ~1645 | Strong | C=O stretch | Tertiary Amide |

| ~1200 | Strong | C-O stretch | Ester |

| ~750 | Strong | C-Cl stretch | Alkyl Halide |

The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule. The ester carbonyl typically absorbs at a higher frequency than the amide carbonyl.[6][7]

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in the integration of all data points to build a self-validating picture of the molecular structure.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers unique and complementary information that, when synthesized, confirms the connectivity, functional groups, and overall architecture of the molecule. This rigorous analytical approach is indispensable in the field of drug development, ensuring the identity and purity of candidate compounds and forming the basis for all further investigation.

References

-

University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Department of Chemistry. [Link]

-

University of California, Davis. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

OpenOChem. (n.d.). Interpreting ¹H NMR. [Link]

-

University of Calgary. (n.d.). Carbon-13 NMR Tutorial. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. [Link]

-

Chemistry with Caroline. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chem Europe. (n.d.). Infrared spectroscopy correlation table. [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

University of California, Davis. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Carbon-13 NMR Tutorial [users.wfu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate

An In-Depth Technical Guide to Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate

Abstract

This compound is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research communities. As a derivative of piperidine, a scaffold prevalent in a vast array of clinically approved drugs, this compound serves as a versatile intermediate for the synthesis of more complex molecular architectures.[1] Its structure incorporates a reactive chloropropanoyl moiety, an ethyl ester, and a central piperidine ring, offering multiple avenues for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis and purification, predicted spectral data for its characterization, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this valuable building block.

Molecular and Physicochemical Properties

This compound is a white to off-white solid at room temperature, although its specific physical properties are not extensively reported in publicly available literature. The following table summarizes its known identifiers and predicted physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 349404-53-1 | [2][3] |

| Molecular Formula | C₁₁H₁₈ClNO₃ | [2][3] |

| Molecular Weight | 247.72 g/mol | [2][3] |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Estimation based on structurally related compounds |

| Predicted Melting Point | Not readily predictable; expected to be a low-melting solid | - |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water. | Inferred from chemical structure |

Synthesis and Purification

The synthesis of this compound is most logically achieved through the N-acylation of ethyl piperidine-4-carboxylate with 3-chloropropionyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperidine-4-carboxylate and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add 3-chloropropionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C. The high reactivity of acyl chlorides necessitates slow addition to control the exothermic reaction.[6][7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.[8]

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectral Analysis (Predicted)

While experimental spectra are not widely available, the following sections provide predicted spectral data based on the compound's structure. This information is invaluable for the characterization of the synthesized molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the piperidine ring protons, and the chloropropanoyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.9-4.2 | Multiplet (m) | 2H | Piperidine H2/H6 (axial) |

| ~3.0-3.3 | Multiplet (m) | 2H | Piperidine H2/H6 (equatorial) |

| ~3.75 | Triplet (t) | 2H | -CO-CH₂-CH₂ -Cl |

| ~2.90 | Triplet (t) | 2H | -CO-CH₂ -CH₂-Cl |

| ~2.50 | Multiplet (m) | 1H | Piperidine H4 |

| ~1.8-2.0 | Multiplet (m) | 2H | Piperidine H3/H5 (axial) |

| ~1.6-1.8 | Multiplet (m) | 2H | Piperidine H3/H5 (equatorial) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 10 distinct signals corresponding to the 11 carbon atoms (two piperidine carbons, C3 and C5, are chemically equivalent). Predicted chemical shifts can be estimated using NMR prediction software or by comparison with similar structures.[9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Ester Carbonyl (C =O) |

| ~169 | Amide Carbonyl (C =O) |

| ~60.5 | -O-C H₂-CH₃ |

| ~45.0 | Piperidine C 2/C 6 |

| ~41.0 | Piperidine C 4 |

| ~39.0 | -CO-CH₂-C H₂-Cl |

| ~35.0 | -CO-C H₂-CH₂-Cl |

| ~28.0 | Piperidine C 3/C 5 |

| ~14.2 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups (amide and ester).[11][12][13][14]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1645 | Strong | C=O stretching (amide I band) |

| 1240-1180 | Strong | C-O stretching (ester) |

| 780-740 | Medium-Strong | C-Cl stretching |

Mass Spectrometry

The mass spectrum (under Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of N-acyl piperidines is often initiated by cleavage alpha to the nitrogen atom.[15][16][17]

| m/z | Interpretation |

| 247/249 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 212 | [M - Cl]⁺ |

| 202 | [M - OCH₂CH₃]⁺ |

| 156 | [M - CO-CH₂CH₂Cl]⁺ |

| 91 | [CO-CH₂CH₂Cl]⁺ |

Applications in Research and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1] this compound is a valuable intermediate for the synthesis of novel drug candidates due to its bifunctional nature. The chloropropanoyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This versatility makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Hazard Assessment

As a chlorinated organic compound, this compound should be handled with care. Chlorinated organic substances can be harmful to health and the environment, with some having the potential for persistence and bioaccumulation.[18] While specific toxicity data for this compound is not available, it is prudent to assume it may cause skin, eye, and respiratory irritation.[6][19] The precursor, 3-chloropropionyl chloride, is highly corrosive and reacts violently with water.[20]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn:[21][22][23][24]

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of aerosol generation, a respirator may be necessary.

First Aid Measures

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][25][26]

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][25]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Chlorinated organic compounds may have specific disposal requirements due to their potential environmental impact.[7][27]

References

A comprehensive list of references has been compiled to support the information presented in this guide. Please refer to the numbered citations throughout the text.

Sources

- 1. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 2. Organochlorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Chlorine poisoning: Causes, symptoms, and treatment [medicalnewstoday.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. ecolink.com [ecolink.com]

- 7. Environmental impacts of the widespread use of chlorine-based disinfectants during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CASPRE [caspre.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chlorinated organic substances [utslappisiffror.naturvardsverket.se]

- 19. epa.gov [epa.gov]

- 20. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 21. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 22. trimaco.com [trimaco.com]

- 23. sams-solutions.com [sams-solutions.com]

- 24. PPE and Safety for Chemical Handling [acsmaterial.com]

- 25. Chlorine Poisoning: Symptoms, Diagnosis, and Treatments [healthline.com]

- 26. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 27. Chlorine and compounds - DCCEEW [dcceew.gov.au]

Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate mechanism of action

An In-Depth Technical Guide to the Potential Mechanism of Action of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate as a Targeted Covalent Inhibitor

Authored by: A Senior Application Scientist

Preamble: The Resurgence of Covalent Inhibition in Modern Drug Discovery

In an era of precision medicine, the rational design of highly specific and durable therapeutic agents is paramount. While reversible inhibitors have long dominated the pharmaceutical landscape, there is a renewed and vigorous interest in targeted covalent inhibitors (TCIs). These molecules possess the unique ability to form a stable, covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] This guide delves into the potential mechanism of action of this compound, a compound whose structure suggests a role as a targeted covalent inhibitor. In the absence of direct empirical data on this specific molecule, we will apply established principles of medicinal chemistry and chemical biology to propose a scientifically rigorous, hypothetical mechanism of action and outline the experimental workflows required to validate it.

Part 1: Molecular Deconstruction and Mechanistic Hypothesis

Structural Analysis of this compound

The therapeutic potential of any small molecule is encoded in its chemical structure. This compound (C11H18ClNO3) is comprised of two key moieties: a piperidine-4-carboxylate core and a 3-chloropropanoyl group attached to the piperidine nitrogen.[3][4]

-

The Piperidine Scaffold: The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting a wide range of biological systems, including central nervous system (CNS) disorders and cancer.[5][6] This core structure often provides a desirable pharmacokinetic profile and serves as a versatile framework for orienting pharmacophoric elements.[6] The ethyl carboxylate at the 4-position can influence solubility and may participate in hydrogen bonding or other non-covalent interactions within a target's binding pocket.

-

The Electrophilic "Warhead": The defining feature for our mechanistic hypothesis is the 3-chloropropanoyl group. This is a classic example of a reactive moiety, or "warhead," that can engage in covalent bond formation with nucleophilic amino acid residues on a protein target.[7][8] The presence of a chlorine atom beta to the carbonyl group makes this an electrophilic center, susceptible to nucleophilic attack.

Proposed Mechanism: Irreversible Covalent Inhibition

We hypothesize that this compound functions as a targeted covalent inhibitor. The mechanism can be conceptualized as a two-step process:[7]

-

Initial Non-Covalent Binding: The molecule first docks into the active or an allosteric site of a target protein. This initial binding is governed by reversible, non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the piperidine scaffold and the protein surface. This step confers initial binding affinity and selectivity, represented by the inhibition constant (Ki).

-

Irreversible Covalent Bond Formation: Once the molecule is appropriately oriented within the binding pocket, the electrophilic 3-chloropropanoyl warhead is positioned in close proximity to a nucleophilic amino acid residue. A nucleophilic attack from the amino acid side chain (e.g., the thiol of cysteine, the amine of lysine, or the hydroxyl of serine) on the carbon bearing the chlorine atom results in the formation of a stable covalent bond, effectively and irreversibly inactivating the protein.

The most likely target for such an electrophilic warhead is a cysteine residue, due to the high nucleophilicity of its thiol group.[7]

Below is a diagram illustrating this proposed covalent inhibition pathway.

Sources

- 1. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 349404-53-1 | this compound | Tetrahedron [thsci.com]

- 4. 349404-53-1|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1070916 is a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] Developed by GlaxoSmithKline, this small molecule has demonstrated significant anti-proliferative activity in a wide array of cancer cell lines and in vivo tumor models.[4][5] Its unique characteristic of a long residence time on the target kinases distinguishes it from other Aurora kinase inhibitors.[6] This guide provides a comprehensive technical overview of GSK1070916, including its mechanism of action, biochemical and cellular characterization, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

GSK1070916 is an azaindole derivative with the following properties:

| Property | Value | Source |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | [7] |

| CAS Number | 942918-07-2 | [1][2][5] |

| Molecular Formula | C30H33N7O | [5][7] |

| Molecular Weight | 507.63 g/mol | [1][7] |

| Solubility | DMSO: 100 mg/mL; Ethanol: 8 mg/mL; Water: Insoluble | [5][8] |

| Appearance | Yellow to off-white powder | [5] |

Mechanism of Action: Targeting Mitotic Progression

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are essential regulators of mitosis.[6] Overexpression of these kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[9] GSK1070916 selectively inhibits Aurora B and Aurora C, which are key components of the chromosomal passenger complex (CPC).[6][10]

The CPC, which also includes INCENP, Survivin, and Borealin, plays a critical role in ensuring proper chromosome segregation and cytokinesis.[10][11] Aurora B, the enzymatic core of the CPC, is responsible for the phosphorylation of several key mitotic proteins, including histone H3 at serine 10 (H3S10ph).[1][5] This phosphorylation event is crucial for chromosome condensation and the proper attachment of microtubules to kinetochores.[12]

By competitively binding to the ATP-binding pocket of Aurora B and C, GSK1070916 inhibits their kinase activity.[1][6] This leads to a dose-dependent decrease in the phosphorylation of histone H3.[1] The inhibition of Aurora B function disrupts the spindle assembly checkpoint, leading to defects in chromosome alignment and segregation.[12] Consequently, cells treated with GSK1070916 fail to complete mitosis, undergo endoreduplication resulting in polyploidy, and ultimately enter apoptosis.[5]

A distinguishing feature of GSK1070916 is its remarkably slow dissociation from Aurora B and C, with a dissociation half-life of over 480 minutes for Aurora B.[1][6] This prolonged target engagement likely contributes to its potent and sustained cellular activity.

Caption: Mechanism of action of GSK1070916.

Biochemical and Cellular Characterization

GSK1070916 has been extensively characterized in both biochemical and cellular assays, demonstrating its high potency and selectivity.

Biochemical Potency and Selectivity

The inhibitory activity of GSK1070916 has been determined against Aurora kinases and a broader panel of kinases.

| Kinase Target | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A | Source |

| Aurora B | 0.38 | 3.5 | >1300-fold | [1][6] |

| Aurora C | 1.5 | 6.5 | >340-fold | [1][6] |

| Aurora A | 490 | 1100 | - | [1][6] |

GSK1070916 displays over 100-fold selectivity for Aurora B/C over the closely related Aurora A kinase.[1] Further screening against a large panel of kinases has confirmed its high selectivity.[10]

Cellular Activity

In cellular assays, GSK1070916 effectively inhibits cell proliferation and induces cell death in a wide range of human cancer cell lines.

| Cell Line (Cancer Type) | EC50 (nM) for Proliferation Inhibition | EC50 (nM) for Histone H3 Phosphorylation Inhibition | Source |

| A549 (Lung) | 7 | 46 | [4] |

| Various (over 100 lines) | <10 | 8 - 118 | [1] |

The potent anti-proliferative effects of GSK1070916 correlate with its ability to inhibit the phosphorylation of histone H3 at serine 10 in cells.

Experimental Protocols

The following protocols provide a framework for the characterization of GSK1070916 in a laboratory setting.

In Vitro Aurora Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of GSK1070916 against Aurora kinases.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human Aurora A, B, and C kinases

-

Fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide)

-

ATP

-

GSK1070916

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

384-well plates

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Prepare serial dilutions of GSK1070916 in DMSO and then in assay buffer.

-

Add the Aurora kinase enzyme to the wells of a 384-well plate.

-

Add the GSK1070916 dilutions to the wells and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each GSK1070916 concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Histone H3 Phosphorylation Assay

This protocol outlines a method to measure the inhibition of histone H3 phosphorylation in cells treated with GSK1070916.

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

GSK1070916

-

Lysis buffer

-

Primary antibody against phospho-histone H3 (Ser10)

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of GSK1070916 for a specified time (e.g., 24 hours).

-

Lyse the cells directly in the wells.

-

Perform an ELISA-based assay or an in-cell Western blot:

-

ELISA: Transfer the lysate to an antibody-coated plate and follow a standard ELISA protocol.

-

In-cell Western: Fix and permeabilize the cells in the plate, then incubate with primary and secondary antibodies.

-

-

Add the detection reagent and measure the signal using a plate reader.

-

Normalize the signal to the total protein concentration or cell number.

-

Calculate the percent inhibition of histone H3 phosphorylation and determine the EC50 value.

Apoptosis Assay by Flow Cytometry

This protocol describes the detection of apoptosis in cells treated with GSK1070916 using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell line

-

GSK1070916

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with GSK1070916 at various concentrations for a desired time (e.g., 48-72 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Clinical Development

GSK1070916 has been evaluated in a Phase I clinical trial for the treatment of advanced solid tumors (NCT01118611).[13][14] The trial assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered GSK1070916.[14][15]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a distinctively long target residence time. Its mechanism of action, centered on the disruption of mitotic processes, has been well-characterized, leading to anti-proliferative effects and apoptosis in cancer cells. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the properties and potential applications of this promising anti-cancer agent.

References

-

Coumar, M. S., et al. (2013). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 451(2), 267–277. [Link]

-

National Center for Biotechnology Information. Gsk-1070916. PubChem Compound Database. [Link]

-

Waseem, D., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 1-19. [Link]

-

Coumar, M. S., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. FEBS Journal, 276(10), 2843-2856. [Link]

-

Cancer Research UK. A Phase I trial of GSK1070916A in patients with advanced solid tumours. [Link]

-

BioCrick. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916. [Link]

-

ClinicalTrials.gov. Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [Link]

-

Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]

-

Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

-

ResearchGate. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. [Link]

-

National Center for Biotechnology Information. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. [Link]

-

ResearchGate. Aurora kinase pathway. Phosphorylation of Aurora kinases, B and C, triggers the phosphorylation of histone H3. [Link]

-

ResearchGate. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]

-

ACS Publications. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]

-

National Center for Biotechnology Information. Gene Result AURKB aurora kinase B. [Link]

-

National Center for Biotechnology Information. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells. [Link]

-

EpigenTek. EpiQuik™ Global Histone H3 Phosphorylation (Ser10) Assay Kit (Colorimetric). [Link]

-

EpigenTek. EpiQuik™ Global Histone H3 Phosphorylation (Ser28) Assay Kit (Fluorometric). [Link]

-

National Center for Biotechnology Information. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

-

National Center for Biotechnology Information. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases. [Link]

-

Flow cytometry. Propidium Iodide and Phospho-Histone H3 (Ser10) Staining. [Link]

-

National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

University of South Florida. Apoptosis Protocols. [Link]

-

National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK-1070916 - LKT Labs [lktlabs.com]

- 6. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. portlandpress.com [portlandpress.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. hra.nhs.uk [hra.nhs.uk]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding these fundamental properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document is structured to provide not just data, but also the scientific rationale behind the experimental approaches, empowering researchers to make informed decisions in their work.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₁H₁₈ClNO₃ and a molecular weight of 247.72 g/mol , is a substituted piperidine derivative.[1][2] The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to interact with biological targets and its favorable pharmacokinetic properties. The presence of the reactive 3-chloropropanoyl group and the ethyl carboxylate ester makes this molecule a versatile building block for the synthesis of more complex APIs.

The seemingly straightforward structure of this molecule belies the complexity of its behavior in different chemical environments. The interplay between the N-acyl group, the ester, and the alkyl chloride functionality dictates its solubility and stability profile. A thorough characterization of these properties is therefore not merely a routine task, but a cornerstone of robust process development and formulation science.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its reactivity, purification, and bioavailability. For this compound, a comprehensive understanding of its solubility in a range of solvents is essential for its practical application.

Theoretical Solubility Considerations

The molecule possesses both polar and non-polar characteristics. The piperidine ring, while containing a nitrogen atom, is acylated, which reduces its basicity and hydrophilicity. The ethyl carboxylate and the chloropropanoyl groups contribute to the molecule's polarity and potential for hydrogen bonding as an acceptor. The overall structure suggests moderate polarity.

Based on general solubility principles for amides and esters:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carbonyl groups and the nitrogen atom suggests some affinity for polar protic solvents through hydrogen bonding. However, the relatively large carbon skeleton (11 carbons) will limit its aqueous solubility. Solubility in alcohols like ethanol and methanol is expected to be higher than in water due to the alkyl chain's compatibility with the solvent's organic portion.[3][4]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Good solubility is anticipated in these solvents. They can effectively solvate the polar regions of the molecule without the competing hydrogen bond donation that can sometimes hinder the dissolution of amides.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Limited solubility is expected in non-polar solvents due to the presence of the polar functional groups.

Predicted Solubility Data

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar groups are offset by the non-polar hydrocarbon backbone. |

| Methanol | Soluble | Good balance of polarity and hydrogen bonding capability. |

| Ethanol | Soluble | Similar to methanol, with slightly better solubilizing power for the ethyl ester. |

| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Dichloromethane | Very Soluble | A good solvent for moderately polar organic compounds. |

| Toluene | Slightly Soluble | The aromatic nature provides some interaction, but polarity mismatch limits solubility. |

| Hexane | Insoluble | Significant polarity mismatch between the solute and solvent. |

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, an experimental approach is necessary. A robust method for determining solubility involves the use of High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

HPLC Analysis:

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into a validated HPLC system. A typical system would consist of a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) and UV detection.

-

-

Quantification:

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: Experimental workflow for solubility determination via HPLC.

Stability Profile: A Forced Degradation Approach

The stability of this compound is a critical quality attribute. Understanding its degradation pathways is essential for establishing appropriate storage conditions, re-test periods, and for the development of stability-indicating analytical methods. A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B), is the cornerstone of this evaluation.[5][6][7][8][9][10][11][12]

Potential Degradation Pathways

Based on the functional groups present in the molecule, the following degradation pathways are plausible:

-

Hydrolysis: The ester and amide functionalities are susceptible to hydrolysis under acidic or basic conditions.

-

Ester Hydrolysis: This would yield 1-(3-chloropropanoyl)piperidine-4-carboxylic acid and ethanol.

-

Amide Hydrolysis: This is generally more difficult than ester hydrolysis but can occur under more stringent conditions, leading to ethyl piperidine-4-carboxylate and 3-chloropropanoic acid.[13]

-

-

Oxidation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[1][9][14]

-

Photodegradation: Exposure to light, especially UV radiation, can induce photolytic cleavage of bonds, leading to a variety of degradation products. The alkyl chloride moiety may also be susceptible to photolytic reactions.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other complex degradation reactions could occur.

Caption: Potential degradation pathways for the target compound.

Experimental Protocol for a Forced Degradation Study

A comprehensive forced degradation study should be conducted to identify potential degradants and to develop a stability-indicating analytical method.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100 °C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity assessment and identification of degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

This information is crucial for understanding the degradation pathways and for setting appropriate specifications for impurities.

-

Caption: Workflow for a comprehensive forced degradation study.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the acylation of ethyl piperidine-4-carboxylate with 3-chloropropionyl chloride.

Reaction Scheme:

Ethyl piperidine-4-carboxylate + 3-Chloropropionyl chloride → this compound + HCl

This reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

Potential Impurities:

-

Starting Materials: Unreacted ethyl piperidine-4-carboxylate and 3-chloropropionyl chloride.

-

Byproducts: The hydrochloride salt of the base used.

-

Side-Reaction Products:

-

Dimerization/Polymerization: Self-reaction of 3-chloropropionyl chloride.

-

Hydrolysis Products: If moisture is present, 3-chloropropionic acid could be formed, which might then react to form an anhydride or other byproducts.

-

The presence of these impurities can potentially impact the stability of the final product. For instance, residual acidic or basic impurities could catalyze hydrolytic degradation.

Conclusion and Recommendations

This technical guide has outlined the key considerations for the solubility and stability of this compound. While predictive data provides a valuable starting point, experimental verification is paramount for ensuring the robustness of any process or formulation.

Key Recommendations for Researchers:

-

Conduct thorough experimental solubility studies in a range of relevant solvents to create a reliable solubility profile.

-

Perform a comprehensive forced degradation study following ICH guidelines to identify potential degradants and establish the intrinsic stability of the molecule.

-

Develop and validate a stability-indicating analytical method that can accurately quantify the parent compound and separate it from all potential impurities and degradation products.

-

Carefully control the synthesis process to minimize the formation of impurities that could adversely affect the stability of the final product.

By adhering to these principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this important chemical intermediate.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

-

ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). [Link]

-

RAPS. ICH releases overhauled stability guideline for consultation. (2025). [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). [Link]

-

IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

ICH. Q1B:Stability Testing: Photostability Testing Of New Drug Substances And Products. (2025). [Link]

-

Atlas-mts.com. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). [Link]

-

Chemistry LibreTexts. 10.6: Physical Properties of Amides. (2014). [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. [Link]

-

Chemistry LibreTexts. Carboxyl Derivatives. (2023). [Link]

-

ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. (2024). [Link]

-

PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2018). [Link]

-

The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. PMC - NIH. [Link]

-

NCERT. Alcohols, Phenols and Ethers. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Wikipedia. Piperidine. [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). [Link]

-

eCampusOntario Pressbooks. chapter 25: carboxylic acids and esters. [Link]

Sources

- 1. figshare.com [figshare.com]

- 2. chemeo.com [chemeo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. | Semantic Scholar [semanticscholar.org]

- 11. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

The Multifaceted Biological Activities of Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of biologically active compounds and approved pharmaceuticals has earned it the designation of a "privileged structure". The conformational flexibility and capacity of the piperidine scaffold to form diverse molecular interactions make it a highly versatile and sought-after building block in the design of novel therapeutics. This is evident in its presence in over twenty classes of pharmaceuticals and numerous natural alkaloids.

This technical guide provides a comprehensive, in-depth overview of the significant biological activities of piperidine derivatives, with a primary focus on their anticancer, neuroprotective, antiviral, and antimicrobial properties. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals. The guide synthesizes technical data, details field-proven experimental protocols, and provides visual representations of key signaling pathways to facilitate the exploration and development of the next generation of piperidine-based therapeutics.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates. Their therapeutic effect is achieved through a variety of mechanisms, including the modulation of critical signaling pathways, the induction of programmed cell death (apoptosis), and direct interactions with DNA. A key pathway often implicated in cancer progression is the PI3K/Akt pathway, which is a central regulator of cell growth and survival. Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of the potency of these compounds.

| Derivative/Compound | Target/Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [2] |

| MGC803 | Gastric | 1.09 | [2] | |

| MCF-7 | Breast | 1.30 | [2] | |

| Compound E22 | SKOV3 | Ovarian | 0.0019 | [3] |

| HCT116 | Colon | 0.0023 | [3] |

Key Signaling Pathway: PI3K/Akt Inhibition

Many piperidine-based anticancer agents function by inhibiting the PI3K/Akt signaling cascade.[4] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and resistance to apoptosis. By inhibiting a key kinase in this pathway, such as Akt, piperidine derivatives can halt these cancer-promoting signals.[3][5] This inhibition leads to a downstream cascade of events, including the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately culminating in the activation of caspases and the execution of apoptosis.[6]

Mechanism of HIV reverse transcriptase inhibition by piperidine NNRTIs.

Experimental Protocol: Anti-HIV Activity Assay in MT-4 Cells